

A Comparative Guide to the Cell Permeability of Methionine and Related Peptides

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | H-Met-D-Met-OH | |
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Introduction: The cell permeability of peptides is a critical parameter in drug discovery and development, as it directly influences oral bioavailability and therapeutic efficacy. While specific experimental data for the dipeptide **H-Met-D-Met-OH** is not readily available in published literature, this guide provides a comparative analysis of the permeability of its constituent amino acids, L-Methionine and D-Methionine. Understanding the transport characteristics of these building blocks and related dipeptides offers valuable insights into the potential behavior of **H-Met-D-Met-OH** and its analogs. This guide summarizes key experimental findings, details the methodologies used for their assessment, and illustrates the underlying transport mechanisms.

Quantitative Permeability Data

The following table summarizes the apparent permeability coefficient (Papp) values for relevant amino acids and a representative dipeptide across Caco-2 cell monolayers, a standard in vitro model for intestinal absorption. A higher Papp value indicates greater permeability.



| Compound | Apparent Permeability (Papp) (x 10 ⁻⁶ cm/s) | Assay System | Key Findings |
|--------------|--|--------------|---|
| L-Methionine | Uptake is carrier- mediated; Km = 1.34 mM[1] | Caco-2 Cells | Transport is enhanced at lower extracellular pH (5.5) and involves at least two transport systems (L and B ⁰ ,+) [2][3]. |
| D-Methionine | Uptake is carrier- mediated; Km = 1.79 mM[1] | Caco-2 Cells | Transport is also stimulated by low pH, primarily involving the B ^o ,+ transport system[1]. |
| L-Val-L-Val | 0.18 | Caco-2 Cells | Provides a baseline for dipeptide permeability via peptide transporters like PepT1. |
| TRH Analog 1 | 5.10 ± 1.89 | Caco-2 Cells | Demonstrates how structural modifications can significantly enhance peptide permeability compared to a parent compound. |
| TRH Analog 2 | 16.3 ± 2.47 | Caco-2 Cells | Further illustrates that increased lipophilicity can lead to improved passive diffusion and higher permeability. |

Note: Direct Papp values for L- and D-Methionine were not specified in the same format; instead, kinetic parameters (Km) indicating carrier-mediated transport are provided.



Experimental Protocols

The data presented above are primarily generated using the Caco-2 cell permeability assay. This method is a cornerstone of in vitro drug absorption studies.

Caco-2 Permeability Assay Protocol

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

- Cell Culture and Seeding:
 - Caco-2 cells are cultured in appropriate media (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
 - Cells are seeded onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a high density.
 - The cells are maintained for 21-25 days to allow for full differentiation and the formation of tight junctions between cells.
- Monolayer Integrity Assessment:
 - Before the transport experiment, the integrity of the cell monolayer is verified.
 - Transepithelial Electrical Resistance (TEER): TEER values are measured using a voltmeter. A high TEER value is indicative of a well-formed, confluent monolayer with functional tight junctions.
 - Lucifer Yellow Test: The passage of Lucifer Yellow, a fluorescent molecule that cannot cross cell membranes, is measured. Low permeability of Lucifer Yellow confirms the integrity of the paracellular pathway (the space between cells).
- Transport Experiment (Apical to Basolateral):
 - The cell culture medium is removed from both the apical (top, donor) and basolateral (bottom, receiver) chambers of the Transwell insert.

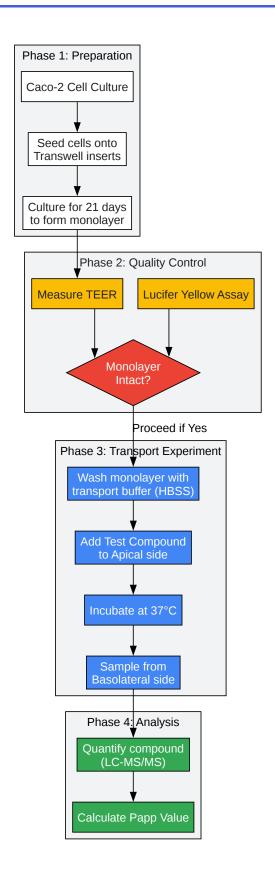


- The chambers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., pH 6.0-6.5 for the apical side to mimic the gut environment and engage transporters like PepT1, and pH 7.4 for the basolateral side).
- The test compound (e.g., H-Met-D-Met-OH) is dissolved in the apical transport buffer at a known concentration and added to the apical chamber.
- The basolateral chamber is filled with fresh transport buffer.
- The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
 Samples are taken from the basolateral compartment at various time points.
- Sample Analysis and Calculation:
 - The concentration of the test compound in the collected samples from the basolateral chamber is quantified using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
 - The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = $(dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the steady-state rate of appearance of the compound in the receiver compartment.
 - A is the surface area of the filter membrane.
 - C₀ is the initial concentration of the compound in the donor compartment.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the biological transport pathways.

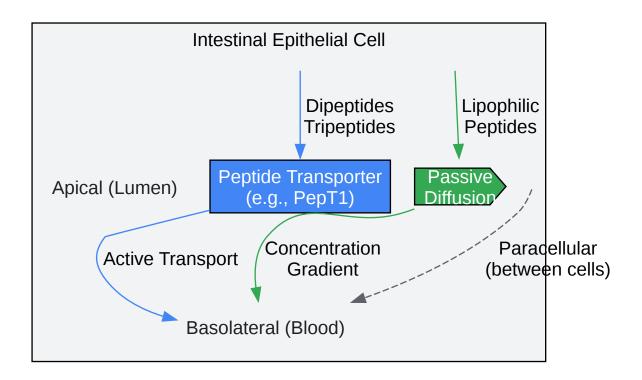




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Caption: Experimental workflow for the Caco-2 cell permeability assay.





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Caption: Mechanisms of peptide transport across the intestinal barrier.

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References

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